
5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole” is a heterocyclic compound. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and 1,2,4-oxadiazole rings. The azetidine ring is a saturated four-membered ring with one nitrogen atom, while the 1,2,4-oxadiazole is a five-membered ring with three heteroatoms (one oxygen and two nitrogens) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine and 1,2,4-oxadiazole rings. The azetidine ring, being a strained four-membered ring, could potentially undergo ring-opening reactions. The 1,2,4-oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the azetidine and 1,2,4-oxadiazole rings could affect its polarity, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has been utilized in the synthesis and characterization of various derivatives that demonstrate significant antimicrobial properties. For instance, Desai and Dodiya (2014) synthesized a series of azetidinone derivatives with a quinoline-oxadiazole base, which were tested and found to have significant antibacterial and antifungal activities (Desai & Dodiya, 2014). Similarly, Dodiya, Shihory, and Desai (2012) reported the synthesis of quinoline-oxadiazole-based azetidinone derivatives, which also displayed significant antimicrobial activity (Dodiya, Shihory, & Desai, 2012).
Potential Applications in Corrosion Inhibition
The compound's derivatives have shown promise in corrosion inhibition, indicating a potential application in protecting metals from corrosive environments. Ammal, Prajila, and Joseph (2018) synthesized oxadiazole derivatives and evaluated their corrosion inhibition ability on mild steel in sulfuric acid. Their study revealed that these inhibitors effectively form a protective layer on the metal surface, suggesting their utility in industrial applications (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antioxidant Properties
Further research into the compound's derivatives has shown a wide range of biological activities, including antimicrobial and antioxidant properties. For example, Krishna et al. (2015) synthesized oxadiazole derivatives and evaluated their antimicrobial and antioxidant activities, indicating their potential utility in pharmaceutical applications (Krishna, Bhargavi, Rao, & Krupadanam, 2015). Additionally, Saundane, Verma, and Katkar (2013) reported the synthesis of oxadiazol-2-amine derivatives with promising antibacterial, antifungal, and radical scavenging activities (Saundane, Verma, & Katkar, 2013).
Orientations Futures
The study of heterocyclic compounds like “5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole” is a vibrant field in medicinal chemistry due to their potential biological activities. Future research could focus on the synthesis of this compound and its derivatives, investigation of their biological activities, and exploration of their mechanisms of action .
Propriétés
IUPAC Name |
5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-8-6(10-9-4)5-2-7-3-5/h5,7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUTYBZBQLBFJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372424.png)
![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372426.png)

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride](/img/structure/B1372428.png)
![7-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1372433.png)
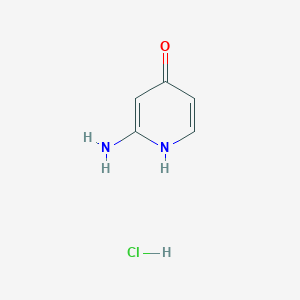
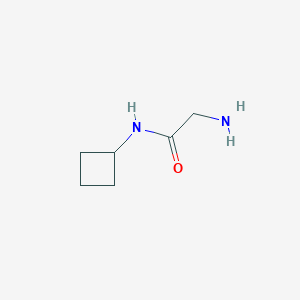
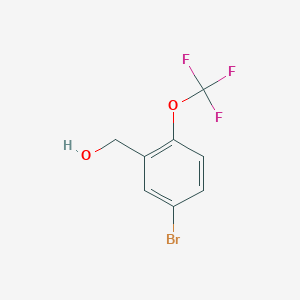
![1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B1372439.png)

![7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1372441.png)
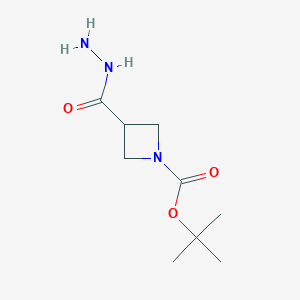
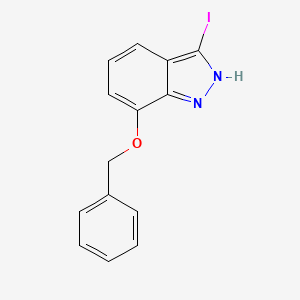
![Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1372446.png)